2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine
Description
Contextualization within the Class of Nitrogen Heterocycles and Ligand Design
Nitrogen heterocycles are a cornerstone of organic chemistry, forming the structural basis of a vast array of natural products and synthetic compounds. openmedicinalchemistryjournal.com Their presence is particularly prominent in pharmaceuticals, with over half of all FDA-approved small-molecule drugs containing a nitrogen heterocycle. openmedicinalchemistryjournal.com In the realm of coordination chemistry, these molecules are indispensable as ligands, which bind to metal centers to form complex structures with diverse applications. numberanalytics.com The nitrogen atoms within these heterocyclic rings can act as sigma-donors, and the ring systems can engage in pi-backbonding, rendering them highly versatile for ligand design. numberanalytics.com The ability to modify their steric and electronic properties through synthetic chemistry allows for the fine-tuning of catalysts and the construction of functional materials. numberanalytics.com
The design of ligands is a critical aspect of developing new coordination complexes and networks. missouristate.edu Nitrogen-containing heterocyclic ligands are of particular interest for their ability to facilitate the self-assembly of one-, two-, and three-dimensional coordination networks with metal cations. missouristate.edu These structures have potential applications in fields ranging from magnetic and electronic materials to catalysis. missouristate.edu
Overview of Dihydropyrazine (B8608421) and Pyridine (B92270) Core Structures in Chemical Synthesis and Coordination Chemistry
The structure of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine incorporates two key heterocyclic moieties: a dihydropyrazine ring and two pyridine rings. Pyridine, a six-membered aromatic heterocycle, is a fundamental building block in coordination chemistry. jscimedcentral.com It functions as a ligand, coordinating to transition metals to form a wide variety of complexes with different geometries, such as octahedral and tetrahedral. wikipedia.org The basicity and pi-acceptor characteristics of the pyridine ring influence the properties of the resulting metal complexes. wikipedia.org
The dihydropyrazine core, a partially saturated six-membered ring with two nitrogen atoms, provides a flexible and non-planar backbone to the molecule. In the case of 5,6-Bis(pyridin-2-yl)-2,3-dihydropyrazine, the dihydropyrazine ring adopts a screw-boat conformation. iucr.org This non-planar structure, in contrast to its aromatic pyrazine (B50134) analogue, influences the spatial orientation of the attached pyridine rings. iucr.org
Historical Development and Early Research Directions on this compound
The synthesis of this compound was reported as a precursor for the preparation of its aromatic counterpart, 2,3-bis(pyridin-2-yl)pyrazine (dpp). iucr.org An early and established method for its synthesis involves the condensation reaction of 1,2-di(pyridin-2-yl)ethane-1,2-dione with ethylenediamine (B42938). iucr.org This method, developed by Goodwin & Lions in 1959, involves refluxing the reactants in ethanol (B145695) to produce the dihydropyrazine compound as a solid product. iucr.org
Initial research on this compound was primarily focused on its role as an intermediate. The subsequent dehydrogenation of this compound yields the planar, aromatic ligand 2,3-bis(2-pyridyl)pyrazine (B1584635), which has been extensively used in the construction of supramolecular assemblies and luminescent metal complexes. sigmaaldrich.comsigmaaldrich.com
Significance of this compound as a Versatile Ligand Precursor
The primary significance of this compound lies in its function as a direct precursor to the widely utilized bridging ligand, 2,3-bis(2-pyridyl)pyrazine (dpp). iucr.org The dpp ligand is a key component in the field of supramolecular chemistry, where it is used as a building block for creating large, well-defined molecular architectures. sigmaaldrich.comsigmaaldrich.com Furthermore, dpp is employed in the preparation of luminescent ruthenium complexes and in the formation of binary and ternary systems with copper(II) and vanadyl(IV) ions. sigmaaldrich.comsigmaaldrich.com
The synthesis of dpp from its dihydropyrazine precursor is a critical step that enables access to these advanced materials. The structural characteristics of this compound, specifically the non-planar dihydropyrazine ring and the cis-orientation of the pyridine nitrogen atoms, are key features of this intermediate compound. iucr.org
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 25005-95-2 |
| Molecular Formula | C₁₄H₁₂N₄ |
| Molecular Weight | 236.27 g/mol |
| MDL Number | MFCD00006121 |
Source: ChemicalBook chemicalbook.com
Table 2: Crystallographic Data for 5,6-Bis(pyridin-2-yl)-2,3-dihydropyrazine
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Conformation of Dihydropyrazine Ring | Screw-boat |
| N⋯N Nonbonded Distance (Pyridine N atoms) | 3.101 (2) Å |
| Dihedral Angle between Pyridine Rings | 62.53 (10)° |
Source: International Union of Crystallography iucr.org
Structure
3D Structure
Properties
CAS No. |
25005-95-2 |
|---|---|
Molecular Formula |
C14H12N4 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
5,6-dipyridin-2-yl-2,3-dihydropyrazine |
InChI |
InChI=1S/C14H12N4/c1-3-7-15-11(5-1)13-14(18-10-9-17-13)12-6-2-4-8-16-12/h1-8H,9-10H2 |
InChI Key |
QGRHYAPZGPPUEM-UHFFFAOYSA-N |
SMILES |
C1CN=C(C(=N1)C2=CC=CC=N2)C3=CC=CC=N3 |
Canonical SMILES |
C1CN=C(C(=N1)C2=CC=CC=N2)C3=CC=CC=N3 |
Other CAS No. |
25005-95-2 |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Bis 2 Pyridyl 5,6 Dihydropyrazine and Its Functionalized Derivatives
Classical Condensation Reactions for Dihydropyrazine (B8608421) Ring Formation
The most fundamental approach to constructing the 5,6-dihydropyrazine ring is through the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. This method is a cornerstone of heterocyclic chemistry for forming pyrazine (B50134) and its derivatives.
The primary route for synthesizing 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine involves the direct condensation reaction between an appropriate α-diketone, specifically di-2-pyridylglyoxal (also known as 1,2-di(pyridin-2-yl)ethane-1,2-dione), and ethylenediamine (B42938). researchgate.net The reaction proceeds via a nucleophilic attack of the amine groups of ethylenediamine on the carbonyl carbons of the diketone. This forms a di-imine intermediate which subsequently cyclizes to yield the stable 5,6-dihydropyrazine ring.
The general scheme for this type of condensation is a well-established synthetic pathway for creating pyrazino-polypyridinic ligands. researchgate.net Similar condensation reactions, for instance between salicylaldehyde (B1680747) and ethylenediamine to form azomethine compounds, follow a comparable mechanism of addition-elimination. undip.ac.id
The efficiency and yield of the condensation reaction are highly dependent on the chosen conditions. Key parameters for optimization include the choice of solvent, reaction temperature, and the use of catalysts. For analogous condensation reactions leading to related heterocyclic systems, it has been noted that yields can sometimes be low, necessitating a careful optimization process. researchgate.net
The selection of an appropriate solvent is critical. Alcohols, such as ethanol (B145695) or methanol (B129727), are commonly used as they effectively dissolve the reactants and facilitate the reaction. undip.ac.id Temperature also plays a significant role; while some condensations can proceed at room temperature, applying heat can often increase the reaction rate and improve yields by overcoming the activation energy barrier for the cyclization step. undip.ac.id
In some cases, the addition of an acid catalyst can promote the reaction. Brønsted acids like acetic acid, hydrochloric acid, or p-toluenesulfonic acid can be employed to activate the carbonyl group, making it more susceptible to nucleophilic attack. google.com However, for other systems, basic conditions have been found to be optimal. The optimization process often involves screening various solvents, catalysts, and temperature profiles to identify the ideal conditions for maximizing the yield and purity of the desired product. nih.gov
Below is a table summarizing typical variables considered in the optimization of condensation reactions for heterocyclic compounds.
| Parameter | Variable | Rationale & Impact on Yield |
| Solvent | Ethanol, Methanol, Dichloromethane | Affects reactant solubility and reaction kinetics. Alcohols are common and often provide good yields. undip.ac.id |
| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rates but may also lead to side products. Optimal temperature balances rate and selectivity. undip.ac.id |
| Catalyst | Acetic Acid, p-TsOH, None | Acid catalysts can activate the carbonyl group. google.com However, some reactions proceed efficiently without a catalyst. |
| Reaction Time | 1 to 24 hours | Sufficient time is needed for the reaction to go to completion. Monitoring by TLC is common to determine the optimal time. |
Palladium-Catalyzed Synthetic Routes for Pyrazine Derivatives
While the direct synthesis of the 5,6-dihydropyrazine ring is dominated by condensation chemistry, palladium-catalyzed reactions are indispensable for synthesizing functionalized pyrazine derivatives and their precursors. researchgate.netcornell.edu These methods typically involve cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds.
Palladium-catalyzed reactions such as the Suzuki, Sonogashira, or Heck reactions are powerful tools for introducing substituents onto aromatic rings. snnu.edu.cn In the context of this compound, these reactions could be employed to:
Synthesize substituted di-2-pyridylglyoxal precursors by functionalizing pyridine (B92270) rings before the condensation step.
Directly functionalize the aromatic pyrazine core after the dihydropyrazine intermediate is oxidized.
For example, palladium-catalyzed cross-coupling has been used extensively to prepare highly substituted pyrido[2,3-d]pyridazines, demonstrating the utility of this approach for building complex, nitrogen-containing heterocyclic systems. researchgate.netresearchgate.net Similarly, Pd-catalyzed C-H activation and arylation techniques are available for modifying pyridine rings, which could be applied to the peripheral pyridyl groups of the target molecule. rsc.org
Derivatization Strategies for Peripheral Pyridine Rings and Dihydropyrazine Moiety
Further functionalization of this compound allows for the tuning of its electronic and structural properties. Derivatization can be targeted at two distinct locations: the dihydropyrazine ring and the two peripheral pyridine rings.
Dihydropyrazine Moiety: The most common transformation of the 5,6-dihydropyrazine ring is its oxidation (dehydrogenation) to the corresponding aromatic 2,3-Bis(2-pyridyl)pyrazine (B1584635). This creates a fully conjugated system, which is significant when the molecule is used as a ligand in coordination chemistry. sigmaaldrich.com This aromatization can often be achieved using mild oxidizing agents or sometimes occurs spontaneously in the presence of air, depending on the reaction conditions.
Peripheral Pyridine Rings: The two pyridine rings offer multiple sites for functionalization. Standard electrophilic aromatic substitution reactions can be challenging due to the deactivating effect of the ring nitrogen. However, modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, provide efficient routes for introducing a wide variety of functional groups at specific positions on the pyridine rings. rsc.org This allows for the synthesis of a library of derivatives with tailored properties.
Purification and Isolation Techniques for Academic Research Scale
After synthesis, the isolation and purification of this compound are crucial for obtaining a product of high purity suitable for characterization and further use. For solid compounds synthesized on a typical academic research scale, two primary techniques are employed:
Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. For related azomethine compounds, solvents like methanol and ethanol have proven effective for recrystallization. undip.ac.id
Column Chromatography: This technique is used to separate the desired compound from byproducts and unreacted starting materials based on their differential adsorption to a stationary phase. The crude mixture is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel or alumina. A solvent or mixture of solvents (the mobile phase) is then passed through the column, and the components of the mixture travel down the column at different rates, allowing for their separation and collection as distinct fractions.
The choice between recrystallization and column chromatography depends on the nature of the product and the impurities present. Often, a combination of both methods is used to achieve high purity.
In-depth Search Reveals Scarcity of Coordination Chemistry Studies for this compound
Following a comprehensive investigation of scientific literature and chemical databases, it has been determined that there is a significant lack of published research on the coordination chemistry of the specific compound This compound . While the compound is cataloged with CAS Number 25005-95-2 and is commercially available, extensive searches have not yielded studies detailing its complexation with transition metal ions as requested. chemicalbook.comechemi.com
This absence of primary literature makes it impossible to generate a scientifically accurate and thorough article according to the specified outline, as there is no available data on its mononuclear or polynuclear complexes, coordination modes, ligand field effects, or bridging behavior.
It is crucial to distinguish This compound from its widely studied aromatic analogue, 2,3-Bis(2-pyridyl)pyrazine (dpp) . The key structural difference is the central ring:
Dihydropyrazine Ring (Requested Compound): This is a non-aromatic, saturated heterocyclic ring. Its flexibility and lack of an extended π-system would impart significantly different electronic and coordinating properties compared to its aromatic counterpart.
Pyrazine Ring (Common Analogue): This is an aromatic, planar ring that is part of a conjugated π-system. The coordination chemistry of dpp is extensively documented, particularly its ability to form stable complexes and act as a bridging ligand that facilitates metal-metal communication through its π-system. sigmaaldrich.comnih.gov
The synthesis of dihydropyrazine compounds, such as 2,3-diphenyldihydropyrazine, typically involves the condensation of a 1,2-diketone with ethylenediamine. researchgate.net The resulting dihydropyrazine is often an intermediate that can be oxidized to form the corresponding aromatic pyrazine. researchgate.net This suggests that while this compound is a valid chemical entity, its coordination chemistry has not been a focus of published research to date.
Furthermore, search results have identified studies on an isomer, 5,6-Bis(pyridin-2-yl)-2,3-dihydropyrazine , where the pyridyl groups are attached to the saturated carbon atoms of the dihydropyrazine ring. iucr.orgiucr.org The coordination behavior of this isomer would also differ fundamentally from the requested compound.
Due to the lack of available scientific data on the complexation of this compound with Ru(II), Re(I), Pt(II), Pd(II), Cu(I), Ag(I), Fe(II), Mn(II), or Cd(II), the requested article cannot be generated. Constructing such a document would require speculation and could not be substantiated with factual, research-based findings.
No Published Research Found on the Coordination Chemistry of this compound
Despite a thorough review of available scientific literature, no research articles or data could be found detailing the coordination chemistry of the compound this compound. Consequently, the specific aspects of its complexation with lanthanide and actinide ions, structural elucidation of any resulting metal complexes, and the influence of experimental conditions on such structures remain unexplored in the public domain.
The user's request for an article structured around the coordination chemistry of this compound, with a specific focus on its interaction with f-block elements, cannot be fulfilled at this time due to the absence of published research in this specific area.
Searches for the coordination complexes of this ligand, including its behavior with lanthanide and actinide ions, single-crystal X-ray diffraction studies of its metal adducts, and analyses of its conformational changes upon coordination, did not yield any relevant results. The scientific literature heavily focuses on the coordination chemistry of its oxidized analogue, 2,3-Bis(2-pyridyl)pyrazine (dpp), which has a fully aromatic pyrazine ring and exhibits a rich and well-documented history of forming complexes with a wide variety of metal ions.
While the synthesis and crystal structure of the free ligand, this compound (alternatively named 5,6-Bis(pyridin-2-yl)-2,3-dihydropyrazine), have been reported, there is no subsequent literature available that describes its use as a ligand in the formation of coordination compounds. This indicates that the coordination chemistry of this particular dihydropyrazine derivative is a yet-to-be-explored area of chemical research.
Therefore, the following sections and subsections of the requested article outline remain unaddressed due to the lack of available data:
Coordination Chemistry of 2,3 Bis 2 Pyridyl 5,6 Dihydropyrazine
Structural Elucidation of Metal Complexes
Influence of Counterions and Solvent on Complex Geometry and Packing
Without any foundational research on the metal complexes of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine, a scientifically accurate and informative article adhering to the provided structure cannot be generated.
Advanced Spectroscopic and Spectroelectrochemical Characterization of 2,3 Bis 2 Pyridyl 5,6 Dihydropyrazine and Its Metal Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine and its corresponding metal complexes in solution. It provides detailed information about the chemical environment, connectivity, and dynamic behavior of the molecule.
1D and 2D NMR Techniques for Ligand and Complex Characterization
One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, is fundamental for the initial characterization. For the free this compound ligand, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the dihydropyrazine (B8608421) and pyridyl rings. The aliphatic protons of the dihydropyrazine core (-CH₂-CH₂-) would likely appear as a multiplet in the upfield region of the spectrum, while the N-H protons would present a broader signal whose chemical shift could be sensitive to solvent and concentration. The aromatic protons of the two pyridyl groups would resonate in the downfield region, displaying characteristic splitting patterns (e.g., doublets, triplets) that reflect their coupling relationships.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. One would expect to see signals for the aliphatic carbons of the dihydropyrazine ring at higher field and distinct signals for the aromatic carbons of the pyridyl rings and the C=N carbons of the dihydropyrazine core at lower field.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning these signals unambiguously. A COSY spectrum would reveal the coupling network between protons, confirming the connectivity within the pyridyl rings and the ethylenediamine (B42938) backbone of the dihydropyrazine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for definitive assignment of the carbon resonances.
Upon coordination to a metal center, significant changes in the NMR spectra are anticipated. The chemical shifts of the pyridyl protons and carbons, in particular those close to the nitrogen donor atoms, would be expected to shift, providing clear evidence of complex formation.
Variable Temperature NMR for Conformational Dynamics
The non-aromatic 5,6-dihydropyrazine ring is not planar. X-ray crystallography has shown that in the solid state, the ring adopts a screw-boat conformation. iucr.org In solution, this ring is expected to be flexible and undergo conformational exchange processes, such as ring inversion.
Variable Temperature (VT) NMR spectroscopy is the primary technique used to study such dynamic behavior. By recording NMR spectra at different temperatures, it is possible to monitor changes in the line shapes of the signals corresponding to the dihydropyrazine ring protons. At high temperatures, where the ring inversion is fast on the NMR timescale, sharp, averaged signals would be observed. As the temperature is lowered, the rate of inversion decreases. If the coalescence temperature is reached, the signals will broaden significantly. At even lower temperatures, below the coalescence point, the exchange becomes slow enough that separate signals for the non-equivalent axial and equatorial protons of the "frozen" conformer may be resolved. Analysis of these line shape changes allows for the calculation of the activation energy (ΔG‡) for the ring inversion process, providing quantitative insight into the conformational flexibility of the ligand.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and analyzing the structural effects of metal coordination.
Characteristic Vibrational Modes of the Dihydropyrazine Core and Pyridyl Groups
The IR and Raman spectra of this compound would display a series of characteristic bands. Key expected vibrational modes include:
N-H Stretching: A medium to sharp band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the dihydropyrazine ring.
C-H Stretching: Aromatic C-H stretching vibrations from the pyridyl rings would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the -CH₂- groups of the dihydropyrazine ring would be observed just below 3000 cm⁻¹.
C=N Stretching: A strong absorption band in the 1620-1660 cm⁻¹ region is characteristic of the imine (C=N) bond within the dihydropyrazine core.
C=C and C=N Ring Stretching: Vibrations associated with the pyridyl rings typically appear as a series of sharp bands in the 1400-1600 cm⁻¹ range.
CH₂ Bending: Scissoring and wagging vibrations of the aliphatic CH₂ groups would be found around 1450 cm⁻¹ and in the fingerprint region.
The combination of IR and Raman spectroscopy is powerful due to their different selection rules, often providing complementary information.
Ligand Perturbations Upon Metal Coordination
When the ligand coordinates to a metal ion through the nitrogen atoms of the pyridyl groups, its vibrational spectrum is perturbed. The most significant changes are expected for the vibrational modes of the pyridyl rings. Shifts in the C=C and C=N ring stretching frequencies (typically to higher wavenumbers) are indicative of the electronic changes within the ring upon donation of electron density to the metal. The positions and intensities of the C-H in-plane and out-of-plane bending modes of the pyridyl rings are also sensitive to coordination. By comparing the spectrum of a metal complex to that of the free ligand, one can confirm that coordination has occurred and gain insight into the strength of the metal-ligand bond. The vibrations of the dihydropyrazine core would be less affected if it is not directly involved in coordination.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Luminescence)
Electronic spectroscopy provides information about the electronic structure and excited-state properties of the compound and its metal complexes.
The UV-Vis absorption spectrum of the free this compound ligand is expected to be dominated by transitions associated with the pyridyl chromophores. Intense absorption bands in the ultraviolet region (typically below 350 nm) can be assigned to spin-allowed π → π* transitions within the aromatic pyridyl rings. Lower energy, and typically less intense, n → π* transitions involving the non-bonding electrons on the nitrogen atoms may also be observed. The dihydropyrazine ring, being non-aromatic, is not expected to contribute significantly to the absorption in the near-UV or visible regions.
Upon the formation of metal complexes, new absorption bands may appear, and existing bands may shift. A key feature in the spectra of transition metal complexes with such ligands is the appearance of metal-to-ligand charge transfer (MLCT) bands. These transitions, which often occur in the visible region of the spectrum, involve the promotion of an electron from a metal-based d-orbital to a ligand-based π* orbital. The energy and intensity of these MLCT bands are sensitive to the nature of the metal ion, its oxidation state, and the solvent environment.
Luminescence spectroscopy measures the emission of light from electronically excited states. While the free ligand may exhibit some fluorescence or phosphorescence, its metal complexes, particularly those with heavy transition metals like ruthenium(II), iridium(III), or platinum(II), are often designed for their emissive properties. sigmaaldrich.com Following excitation into the absorption bands (either ligand-centered or MLCT), the complex can relax to a lower-energy emissive state, often of triplet (³MLCT) character. The subsequent emission is typically observed as a broad, structureless band at lower energy (longer wavelength) than the absorption. The study of emission maxima, quantum yields, and excited-state lifetimes provides critical information for applications in areas such as sensing, bio-imaging, and organic light-emitting diodes (OLEDs).
Ligand-Centered Transitions (π-π)*
Ligand-centered (LC) transitions, specifically π-π* transitions, are electronic excitations occurring within the ligand's own orbital system.
In this compound (dhdpp): The π-system of dhdpp is essentially confined to its two pyridine (B92270) rings. Therefore, the π-π* transitions are expected to be similar to those of isolated pyridine or bipyridine molecules. These typically occur at high energies in the ultraviolet region of the spectrum. The saturation of the central pyrazine (B50134) ring breaks the conjugation between the two pyridyl moieties, preventing the formation of lower-energy extended π-orbitals.
In 2,3-Bis(2'-pyridyl)pyrazine (dpp) (for comparison): In the aromatic dpp ligand, the entire molecule, including the central pyrazine ring, participates in a conjugated π-system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the π-π* transitions in dpp and its complexes are observed at lower energies (longer wavelengths) compared to where they are expected for dhdpp. For example, in platinum(II) complexes with related polypyridyl ligands, high-energy absorption bands between 300–360 nm are often assigned to these intraligand π → π* transitions. researchgate.net
Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) Bands
Charge transfer transitions are a hallmark of transition metal complexes, providing them with their characteristic colors and rich photophysical properties.
Metal-to-Ligand Charge Transfer (MLCT): These transitions involve the excitation of an electron from a metal-based d-orbital to a low-lying empty π* orbital on the ligand. nih.gov They are common in complexes with metals in low oxidation states (e.g., Ru(II), Pt(II)) and ligands with accessible π-acceptor orbitals. nih.gov
Expected Behavior in dhdpp Complexes: The lowest unoccupied π* orbitals in dhdpp are located on the pyridine rings and are expected to be at a relatively high energy. This will likely cause the MLCT absorptions in dhdpp complexes to appear at higher energies (i.e., be blue-shifted) compared to their dpp counterparts.
Observed Behavior in dpp Complexes: Ruthenium(II) complexes of dpp are well-studied and exhibit intense MLCT bands in the visible region. mdpi.comsigmaaldrich.com For instance, the energy of the MLCT absorption maximum in ruthenium polypyridyl complexes is directly proportional to the difference in the redox potentials of the metal and the ligand (ΔE₁/₂). rsc.org The lower energy of the dpp ligand's LUMO facilitates these transitions in the visible spectrum. mdpi.com In platinum(II) complexes, MLCT bands are typically found in the 400-600 nm range. researchgate.net
Ligand-to-Metal Charge Transfer (LMCT): This is the reverse process, where an electron is excited from a filled ligand-based orbital to an empty or partially filled metal d-orbital. nih.gov LMCT transitions are favored when the metal is in a high oxidation state and the ligand has high-energy lone pairs or π-orbitals.
Expected Behavior in dhdpp Complexes: The dhdpp ligand possesses nitrogen lone pairs on both the pyridine and dihydropyrazine rings. In complexes with electron-poor metals (e.g., Co(III), Fe(III)), LMCT transitions could be possible. The energy of these transitions would depend on the oxidation state of the metal and the energy of the ligand's donor orbitals. In some cobalt complexes with electron-rich ligands, the emissive state has been identified as having ³LMCT character. nih.gov
Luminescent Properties of Metal Complexes and Quantum Yield Considerations
Many transition metal complexes, particularly those of d⁸ metals like platinum(II) and d⁶ metals like ruthenium(II), are luminescent. This emission typically originates from the lowest-energy triplet excited state (³MLCT, ³LC, or ³LMCT).
Expected Behavior in dhdpp Complexes: The luminescence of dhdpp complexes would be highly dependent on the nature and energy of their lowest excited state. If the lowest state is a high-energy ³LC (π-π*) state, emission might be weak or non-existent at room temperature due to efficient non-radiative decay pathways. If a ³MLCT state is the lowest, its energy would be higher than in corresponding dpp complexes, likely resulting in blue-shifted emission. The flexibility of the non-aromatic dihydropyrazine ring could also introduce vibrational non-radiative decay pathways, potentially lowering the luminescence quantum yield.
Observed Behavior in dpp Complexes: Ruthenium(II) complexes of dpp are known to be luminescent. sigmaaldrich.com Platinum(II) complexes with similar polypyridyl ligands also show strong emission, with quantum yields that can be very high. rsc.org For example, certain platinum(II) terpyridyl phenylacetylide complexes display enhanced emission quantum yields and longer lifetimes compared to their chloride analogues, a phenomenon attributed to the character of the emitting state (a mixture of ³MLCT/³ILCT/³π,π*). rsc.org The quantum yield (Φ) is a measure of emission efficiency and is highly sensitive to factors that promote non-radiative decay, such as solvent interactions and molecular vibrations.
| Complex Type | Typical Emission Origin | Factors Affecting Quantum Yield |
| Ru(II)-Polypyridyl | ³MLCT | Solvent, Temperature, Ancillary Ligands |
| Pt(II)-Polypyridyl | ³MLCT / ³LC | Ligand Rigidity, Solvent, Intermolecular Interactions |
Interactive Table 1: General Luminescent Properties of Related Polypyridyl Metal Complexes.
pH Dependency of Photophysical Properties
The photophysical properties of complexes containing nitrogen heterocyclic ligands are often sensitive to pH. Protonation of the basic nitrogen atoms can significantly alter the electronic structure and excited-state behavior.
Expected Behavior in dhdpp Complexes: The dhdpp ligand has four potential protonation sites: the two pyridine nitrogens and the two saturated nitrogens in the dihydropyrazine ring. Protonation of the pyridine nitrogens would lower the energy of the ligand's π* orbitals, causing a red shift in the π-π* and MLCT absorption bands. Protonation of the dihydropyrazine nitrogens would primarily induce an electrostatic effect. The pH can thus be used to tune the absorption and emission properties of these complexes. In related ruthenium ammine complexes, changes in N-H stretching frequency correlate with MLCT energy, suggesting significant electronic effects upon interaction at nitrogen sites. mdpi.com
Electrochemical and Spectroelectrochemical Investigations
Electrochemistry provides direct insight into the energy of molecular orbitals involved in redox processes. When combined with spectroscopy (spectroelectrochemistry), it allows for the characterization of species generated upon oxidation or reduction.
Redox Potentials of the Ligand and Its Metal Complexes
Redox potentials are a measure of the ease with which a molecule can be oxidized or reduced.
Expected Behavior of dhdpp and its Complexes: The most significant electrochemical feature of the dhdpp ligand, not present in its aromatic dpp analogue, is its susceptibility to oxidation. The dihydropyrazine ring can undergo a two-electron, two-proton oxidative dehydrogenation to form the fully aromatic pyrazine ring of the dpp ligand. This process is expected to be an irreversible, ligand-based oxidation. The reduction of the dhdpp ligand would involve the pyridyl rings, likely at very negative potentials similar to those for pyridine or bipyridine. In a metal complex, the metal-based oxidation (e.g., Ru(II) → Ru(III)) potential would be influenced by the ligand's donor strength. As dhdpp is a weaker π-acceptor and a stronger σ-donor than dpp, it is expected to make the metal center more electron-rich and thus easier to oxidize (a more negative potential) compared to a dpp complex.
Observed Behavior in dpp Complexes: The dpp ligand and its complexes exhibit well-defined, reversible reduction waves corresponding to the sequential addition of electrons to the ligand's low-lying π* orbitals. The metal-centered oxidation is also typically a reversible one-electron process. The table below shows representative redox data for related ruthenium polypyridyl systems.
| Complex/Ligand | Process | Potential (V vs. SCE) | Characteristics |
| Ru(II)-polypyridyl | Ru(II) → Ru(III) | +0.15 to +1.62 | Metal-based oxidation, reversible |
| Polypyridyl Ligands | Ligand → Ligand⁻ | Negative Potentials | Ligand-based reduction, reversible |
Interactive Table 2: Representative Redox Potentials for Ruthenium Polypyridyl Systems.
Ligand-Based and Metal-Based Redox Processes
The redox activity of these complexes can be localized on the metal, the ligand, or be delocalized across both.
Metal-Based Processes: These involve changes in the oxidation state of the central metal ion (e.g., Mⁿ⁺ ⇌ M⁽ⁿ⁺¹⁾⁺ + e⁻). In ruthenium complexes, the Ru(II)/Ru(III) couple is the most common metal-based process. The potential of this couple is a sensitive probe of the net electron-donating or -accepting character of the coordinated ligands.
Ligand-Based Processes:
In dhdpp Complexes: The key ligand-based process is the irreversible oxidation of the dihydropyrazine ring to a pyrazine ring. This fundamentally changes the ligand from dhdpp to dpp, which would result in dramatic and irreversible changes in the absorption spectrum (e.g., the appearance of lower-energy MLCT bands characteristic of the dpp product). Reductions would be localized on the pyridyl rings.
In dpp Complexes: The redox processes are dominated by reductions of the conjugated π-system. The dpp ligand can accept multiple electrons in sequential, reversible steps. These processes are ligand-based because the charge is added to ligand-centered π* orbitals. rsc.org
The study of dhdpp complexes offers a unique opportunity to investigate ligand-centered oxidative reactivity, a feature absent in the more commonly studied aromatic polypyridyl systems. The conversion of the dhdpp ligand to its dpp counterpart upon electrochemical or chemical oxidation serves as a built-in switch, allowing for a drastic and irreversible modulation of the complex's electronic and photophysical properties.
Theoretical and Computational Chemistry Studies on 2,3 Bis 2 Pyridyl 5,6 Dihydropyrazine and Its Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of heterocyclic compounds like 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine. By approximating the many-electron problem to one of electron density, DFT offers a balance of computational cost and accuracy for studying molecular systems.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO analysis)
The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. irjweb.comnih.gov
For derivatives of pyrazine (B50134), DFT calculations reveal that the HOMO is typically distributed over the entire molecule, while the LUMO may have more anti-bonding characteristics. researchgate.net The introduction of substituents can significantly alter the energies of these orbitals. For instance, in related dihydropyrazine (B8608421) annulated systems, extending the annulation with more dihydropyrazine units can modulate the HOMO-LUMO energy gap. mdpi.com The energy gap is a key factor in determining the eventual charge transfer interactions within the molecule. nih.gov A smaller gap generally implies higher chemical reactivity and polarizability. nih.gov
| Molecular Orbital | Energy (eV) |
| HOMO | -6.22 |
| LUMO | -2.27 |
| HOMO-LUMO Gap | 3.95 |
Geometry Optimization and Energetics of Ligand and Complexes
DFT calculations are instrumental in determining the most stable three-dimensional structure of a ligand and its metal complexes. Geometry optimization procedures find the minimum energy conformation by calculating forces on the atoms and adjusting their positions. For heterocyclic ligands, this includes predicting bond lengths, bond angles, and dihedral angles. For example, in related pyrazine derivatives, the planarity of the ring systems and the torsion angles between them are key structural features determined through optimization. researchgate.net
When this compound acts as a ligand, DFT can be used to model the geometry of its coordination complexes. For instance, in complexes of the related ligand 2,3-Bis(2-pyridyl)pyrazine (B1584635) with palladium(II), a slightly distorted square-planar geometry is observed. researchgate.net The energetics of complex formation, including binding energies and stability, can also be calculated, providing a theoretical basis for their feasibility.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (pyrazine) | 1.40 Å |
| Bond Length | C-N (pyrazine) | 1.34 Å |
| Bond Length | C-C (inter-ring) | 1.49 Å |
| Bond Length | C-N (pyridine) | 1.35 Å |
| Dihedral Angle | Pyrazine-Pyridine | 42.2° |
Prediction of Spectroscopic Properties (UV-Vis, NMR Chemical Shifts)
Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help assign the absorption bands observed experimentally. These transitions often involve π-π* and n-π* excitations within the aromatic rings of the ligand. For related bis(triazine) compounds, TD-DFT has been successfully used to calculate absorption and emission spectra in both gas phase and solution. rsc.org
Furthermore, DFT methods can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, theoretical chemical shifts can be obtained. These predictions are valuable for assigning experimental NMR spectra and confirming the structure of newly synthesized compounds. For example, in substituted pyrazoline derivatives, DFT calculations of ¹H and ¹³C NMR chemical shifts have shown good agreement with experimental data. nih.gov
Molecular Dynamics Simulations for Solution-Phase Behavior of Complexes
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, particularly in a solution environment. chemicalbook.com For complexes of this compound, MD simulations can provide insights into their conformational flexibility, solvent interactions, and the stability of the coordination sphere in different solvents.
MD simulations model the movement of atoms by solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the observation of dynamic processes such as ligand exchange, conformational changes, and solvent reorganization around the complex. Such simulations have been used to understand the behavior of various complex systems, including how copolymers act as compatibilizers in polymer blends and how substrates bind within the active sites of enzymes. chemicalbook.com
Ab Initio Methods for High-Level Electronic Structure Analysis
Ab initio methods are a class of computational chemistry techniques based on quantum mechanics that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high accuracy for electronic structure calculations, often considered the "gold standard."
For molecules like this compound, ab initio calculations can be used to obtain highly accurate energies, geometries, and molecular properties. They are particularly useful for benchmarking the results of more approximate methods like DFT. For example, ab initio studies on related pyridine (B92270) and pyrazine derivatives have been used to calculate vertical electron affinities and potential energy curves for dissociation processes.
Computational Studies on Reaction Mechanisms Involving the Ligand or its Complexes
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For reactions involving this compound or its metal complexes, DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies.
For instance, studies on the formation of bis-azomethines from related heterocyclic aldehydes have used DFT to investigate different mechanistic pathways, including addition-dehydration sequences and the role of catalysts. irjweb.com Similarly, computational studies on dihydropyrimidinase, an enzyme that acts on a dihydropyrimidine (B8664642) ring, have used a quantum mechanical cluster approach based on DFT to investigate the reaction mechanism and stereospecificity. chemicalbook.com These studies provide a detailed understanding of the catalytic mechanism that can be invaluable for enzyme engineering or catalyst design.
Advanced Functional Applications in Material Science and Catalysis
Catalysis (Homogeneous and Heterogeneous)
The catalytic utility of nitrogen-containing heterocyclic compounds is vast, and while specific studies on 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine are limited, the behavior of its derivatives and related polypyridyl ligands provides a strong indication of its potential catalytic activity.
Application in Metal-Assisted Organic Transformations
There is a lack of specific data on the direct application of This compound in metal-assisted organic transformations. However, its fully aromatic analogue, 2,3-Bis(2-pyridyl)pyrazine (B1584635) (dpp) , has been utilized in the preparation of binary and ternary systems with metal ions like Vanadium(IV) oxide (VO) and Copper(II) (Cu(II)). sigmaaldrich.com Such complexes are foundational in catalysis. For instance, related polypyridyl ligands are known to form complexes with transition metals that catalyze a variety of organic transformations. A well-known example is Wilkinson's catalyst, [RhCl(PPh₃)₃], which is used for the hydrogenation of alkenes. wikipedia.org The catalytic cycle of such processes often involves the coordination of the substrate to the metal center, which is facilitated by the electronic properties of the ligands.
The potential for This compound to act as a ligand in such catalytic systems is plausible. The nitrogen atoms in the pyridyl and dihydropyrazine (B8608421) rings can donate lone pairs of electrons to a metal center, stabilizing it and modulating its reactivity. The specific electronic and steric properties of the dihydropyrazine ring, compared to a pyrazine (B50134) ring, would likely influence the catalytic activity of its metal complexes.
Photocatalysis and Energy Conversion Applications
Photocatalysis leverages light to drive chemical reactions, and metal complexes with polypyridyl ligands are at the forefront of this field, particularly in energy conversion applications like water splitting to produce hydrogen. cas.orgnih.gov The aromatic analogue, 2,3-Bis(2-pyridyl)pyrazine , is a key component in the synthesis of luminescent complexes such as [Ru(bpy)₂(dpp)]²⁺. sigmaaldrich.com Ruthenium-polypyridyl complexes are well-studied photocatalysts. Upon absorption of light, they can enter a long-lived excited state, enabling them to participate in electron transfer reactions.
While direct photocatalytic studies of This compound complexes are not found in the current body of scientific literature, the principles of photocatalyst design suggest its potential. The efficiency of a photocatalyst is dependent on factors such as the lifetime of its excited state and its redox potentials. The substitution of a pyrazine with a dihydropyrazine ring would alter the electronic structure of the ligand and, consequently, the photophysical properties of its metal complexes. This could potentially be exploited to tune the photocatalytic activity for specific reactions.
Table 1: Comparison of Related Ligands in Photocatalysis
| Ligand/Complex Component | Application Area | Metal Center | Reference |
|---|---|---|---|
| 2,3-Bis(2-pyridyl)pyrazine | Luminescent Complexes | Ruthenium | sigmaaldrich.com |
| Polypyridyl Ligands | Water Reduction | Cobalt, Molybdenum | guidechem.com |
| Covalent Triazine-based Frameworks | Bromination of Aromatic Compounds | - | nih.gov |
Electrocatalysis with Metal Complexes of this compound
Electrocatalysis involves the use of catalysts to accelerate electrochemical reactions. Metal complexes of polypyridyl ligands are known to be effective electrocatalysts for a range of reactions, including the reduction of carbon dioxide and the evolution of hydrogen. iucr.org The design of these catalysts focuses on creating a coordination environment that facilitates electron transfer and lowers the overpotential of the desired reaction.
There is no specific research detailing the use of This compound in electrocatalysis. However, the broader class of polypyridyl metal complexes has been extensively studied. For example, iron complexes with tetrapyridine ligands have been investigated for the electrocatalytic reduction of CO₂. iucr.org The performance of these catalysts is highly dependent on the ligand structure. The introduction of a dihydropyrazine ring in place of a pyrazine ring would modify the ligand field around the metal center, which in turn would affect the catalyst's electronic properties and its interaction with substrates. This highlights a potential area for future research into the electrocatalytic applications of This compound complexes.
Sensors and Molecular Recognition
The ability of This compound to chelate metal ions makes it a candidate for applications in chemical sensing and molecular recognition. The interaction of the ligand with a target analyte, such as a metal ion, can lead to a measurable change in a physical property, like fluorescence or an electrochemical signal.
Chelation Enhanced Fluorescence (CHEF) for Metal Ion Sensing
Chelation Enhanced Fluorescence (CHEF) is a phenomenon where the fluorescence of a molecule is significantly increased upon binding to a metal ion. This effect is often utilized in the design of fluorescent sensors. While there are no specific studies demonstrating the use of This compound as a CHEF-based sensor, the principle is well-established for other pyridyl-containing compounds. For instance, pyrazoline derivatives have been shown to act as fluorescent sensors for heavy metal ions like Hg²⁺ and Cd²⁺. iucr.org
The structural characteristics of This compound , particularly the presence of multiple nitrogen donor atoms, suggest its potential for forming stable complexes with metal ions. If the unbound ligand is non-fluorescent or weakly fluorescent, its complexation with a metal ion could restrict intramolecular rotations and vibrations, leading to an enhancement of fluorescence. The selectivity of such a sensor would depend on the size and charge of the metal ion and its affinity for the chelation site of the ligand.
Table 2: Examples of Pyridyl-Containing Fluorescent Sensors
| Sensor Type | Target Analyte | Principle | Reference |
|---|---|---|---|
| Pyrazoline Derivative | Hg²⁺, Cd²⁺ | Turn-on Fluorescence | iucr.org |
| 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine | Cd²⁺, Co²⁺, Pb²⁺, Cu²⁺ | Fluorescence Quenching | chemicalbook.com |
| Acridine-based Hydrazine | ClO⁻ | Fluorescence Quenching | mdpi.com |
Electrochemical Sensing Platforms
Electrochemical sensors offer a sensitive and often low-cost method for the detection of various analytes. These sensors typically involve an electrode modified with a material that selectively interacts with the target analyte, leading to a change in the electrochemical response, such as current or potential. researchgate.net
Currently, there is no available research on the application of This compound in electrochemical sensing platforms. However, its ability to form complexes with metal ions could be exploited in this context. For example, a glassy carbon electrode could be modified with the ligand, and the binding of a metal ion could be detected by techniques such as differential pulse voltammetry or electrochemical impedance spectroscopy. The development of such a sensor would require detailed studies on the electrochemical properties of the ligand and its metal complexes. The selectivity and sensitivity of the sensor would be key parameters to investigate.
Supramolecular Assemblies and Coordination Polymers
The ability of a ligand to form extended, ordered structures with metal ions is foundational to creating functional materials. The geometry and electronic nature of the ligand are critical determinants of the final architecture.
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands to form porous, multi-dimensional structures. mdpi.com While numerous MOFs have been constructed using pyridyl-based ligands, mdpi.comrsc.orgnih.govmdpi.com there is no specific literature detailing the use of this compound as a primary linker in MOF synthesis.
However, based on its structure, it could potentially act as a flexible building block. Unlike the rigid, planar 2,3-bis(2-pyridyl)pyrazine (dpp), the dihydropyrazine ligand possesses a puckered, non-planar central ring. This inherent flexibility could lead to the formation of dynamic or "soft" MOFs that can respond to external stimuli. The two pyridyl groups provide the necessary coordination sites to link metal centers. In contrast to dpp, which often promotes rigid, grid-like structures, the dihydropyrazine derivative might yield interpenetrated or more complex three-dimensional networks due to its non-linear and adaptable coordination geometry.
Self-assembly is the spontaneous organization of molecules into ordered structures, a process central to supramolecular chemistry. The coordination of this compound with metal ions is expected to drive the formation of various supramolecular architectures. Its behavior can be contrasted with ligands like 2,3-bis(2-pyridyl)pyrazine (dpp), which is known to act as a building block for supramolecular molecules. nih.gov
The flexible nature of the dihydropyrazine core would likely result in different self-assembled products compared to its rigid aromatic analogue. While dpp often forms discrete metallacycles or linear coordination polymers, the rotational freedom of the dihydropyrazine ring in the target compound could favor the formation of helicates or more intricate topologies. The outcome of the self-assembly process would be highly dependent on the coordination geometry of the chosen metal ion, the solvent, and the presence of counter-ions. researchgate.net
Table 1: Comparative Properties of Pyridyl-Pyrazine Ligands and Their Expected Influence on Supramolecular Assembly
| Property | 2,3-Bis(2-pyridyl)pyrazine (dpp) | This compound |
| Central Ring | Aromatic, Planar | Non-aromatic, Puckered |
| Flexibility | Rigid | Flexible |
| Electronic Nature | π-acceptor (electron-withdrawing) | σ-donor (electron-donating) |
| Expected Assemblies | Planar metallacycles, rigid linear polymers, [2x2] grids. scispace.commdpi.com | Helicates, flexible polymers, complex 3D networks. |
Optoelectronic and Photofunctional Materials
The electronic properties of coordination complexes are key to their use in optoelectronic devices. The nature of the ligand plays a crucial role in determining the energy levels of the molecular orbitals and, consequently, the photophysical behavior of the complex.
Luminescent metal complexes are vital for applications such as OLEDs. urfu.rumdpi.comrsc.org Ruthenium and other transition metal complexes with the aromatic ligand dpp are known to be luminescent, exhibiting emissions from metal-to-ligand charge transfer (MLCT) states. nih.govnih.gov In these complexes, the low-lying π* orbitals of the pyrazine ring act as the acceptor orbitals for the photoexcited electron. nih.gov
For this compound, the situation is markedly different. The absence of a low-energy π-system in the saturated dihydropyrazine ring means it cannot effectively participate in MLCT transitions in the same way as dpp. Therefore, complexes of the dihydropyrazine derivative are not expected to exhibit the characteristic luminescence associated with dpp complexes. Any observed luminescence would likely originate from ligand-centered (π-π* transitions on the pyridyl rings) or from excited states involving the metal and the pyridyl groups only, potentially at higher energies (blue-shifted) compared to dpp analogues. cam.ac.uktum.de The lack of an extended conjugated system makes it a less probable candidate for efficient phosphors in OLEDs compared to fully aromatic polypyridyl ligands. urfu.ru
Redox-active ligands are those that can exist in multiple stable oxidation states, a property that can be imparted to their metal complexes. nih.govpurdue.edu The pyrazine ring in dpp is known to be redox-active, capable of accepting electrons to form radical anions. This property is exploited in creating dinuclear complexes where the pyrazine bridge mediates electronic communication between two metal centers. researchgate.netnih.gov
The 5,6-dihydropyrazine core, being saturated, is not redox-active in the same low-potential regime as pyrazine. It lacks the delocalized π-system that stabilizes reduced forms. Therefore, metal complexes of this compound are unlikely to function as redox-active materials through ligand-centered electron transfer. Any redox activity would be centered on the metal or the pyridyl rings, occurring at different potentials than in dpp complexes. The dihydropyrazine unit would act as an insulating bridge, preventing electronic communication between metal centers in a dinuclear complex, in stark contrast to the conducting nature of the pyrazine bridge.
Molecular switches are molecules that can be reversibly shifted between two or more stable states by an external stimulus, such as light, pH change, or a redox event. researchgate.netnih.govrug.nl The development of molecular switches often relies on components that can undergo a significant change in structure or electronic properties.
Structure Property Relationships of 2,3 Bis 2 Pyridyl 5,6 Dihydropyrazine and Its Metal Complexes
Influence of Ligand Derivatization on Coordination Affinity and Selectivity
The coordination affinity and selectivity of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine are significantly influenced by the introduction of various substituents onto its core structure. While specific studies on the derivatization of the 5,6-dihydropyrazine ring are limited, extensive research on related polypyridyl ligands provides a strong framework for understanding these effects. The introduction of substituents can alter the ligand's electronic properties, steric profile, and conformational flexibility, thereby dictating its interaction with different metal ions.
The electronic nature of substituents plays a crucial role in modulating the electron density on the nitrogen donor atoms, which in turn affects the stability of the resulting metal complexes. For instance, in related pyridine (B92270) dipyrrolide ligands, electron-donating groups have been shown to enhance the electron density on the nitrogen atoms, leading to stronger coordination with metal centers. Conversely, electron-withdrawing groups can decrease the basicity of the nitrogen donors, potentially leading to weaker coordination but also opening avenues for stabilizing metal ions in lower oxidation states. mdpi.com
The steric bulk of substituents is another critical factor. The introduction of bulky groups near the coordination sites can enforce a specific geometry on the metal complex and can also influence the coordination number of the metal ion. In some cases, steric hindrance can prevent the coordination of additional ligands or solvent molecules. For example, in iron(II) complexes of 2,6-di(1H-pyrazol-3-yl)-pyridine derivatives, the presence of bulky tert-butyl groups has a significant impact on the resulting crystal structure and spin-state properties. nih.gov
Furthermore, the position of the substituents is paramount. Modifications at different positions on the pyridyl or pyrazine (B50134) rings can lead to vastly different outcomes in terms of coordination geometry and selectivity. For example, studies on substituted pyridazine (B1198779) ligands have shown that the introduction of groups at the 3- and 6-positions can significantly impact the ligand's ability to coordinate to a metal center due to increased steric demand around the nitrogen donors. researchgate.net
The following table summarizes the general effects of ligand derivatization on coordination properties based on studies of related polypyridyl systems.
| Derivatization Strategy | Effect on Ligand Property | Impact on Coordination | Relevant Analogue System |
| Introduction of electron-donating groups (e.g., -CH₃, -OCH₃) | Increases electron density on N donors | Enhances coordination affinity for metal ions | Pyridine dipyrrolide complexes mdpi.com |
| Introduction of electron-withdrawing groups (e.g., -Cl, -CF₃) | Decreases electron density on N donors | May weaken coordination but can stabilize lower metal oxidation states | Substituted pyridazine ligands researchgate.net |
| Addition of bulky substituents (e.g., tert-butyl) | Increases steric hindrance around coordination sites | Can influence coordination geometry and prevent binding of other ligands | Iron(II) complexes of 2,6-di(1H-pyrazol-3-yl)-pyridine derivatives nih.gov |
| Positional isomerism of substituents | Alters the spatial arrangement of donor atoms | Can lead to different coordination modes and complex stabilities | Substituted pyridazine ligands researchgate.net |
Impact of Metal Center on Electronic and Photophysical Properties of Complexes
The choice of the metal center is a determining factor in the electronic and photophysical properties of complexes with this compound. Different metal ions, with their unique d-orbital energies and preferred coordination geometries, give rise to complexes with distinct absorption, emission, and redox characteristics.
Ruthenium(II) complexes with polypyridyl ligands, for instance, are renowned for their rich photophysical properties, often characterized by metal-to-ligand charge transfer (MLCT) transitions. nih.govorientjchem.org In a complex of ruthenium with 2,3-bis(2-pyridyl)pyrazine (B1584635) (the aromatic analogue of the target ligand), intense MLCT transitions are observed in the visible region. orientjchem.org The energy of these MLCT bands is sensitive to the nature of the other ligands present in the coordination sphere. For example, in dinuclear ruthenium complexes bridged by 2,3-bis(2-pyridyl)pyrazine, the use of thiacrown ether ligands, which are π-acceptors, leads to a stabilization of the Ru(II) oxidation state and a shift in the MLCT band energies. rsc.org
The introduction of different metal ions can lead to vastly different photophysical behaviors. For example, copper(I) complexes with diimine ligands are also known to be emissive, with their photoluminescence properties being highly dependent on the coordination environment. mdpi.comnih.gov The flexibility of the copper(I) coordination sphere can lead to geometric distortions in the excited state, which can affect the emission quantum yield and lifetime. In a series of copper(I) complexes with 3-(2-pyridyl)-5-phenyl-pyrazole and various phosphine (B1218219) co-ligands, the photoluminescence efficiency was found to be dramatically dependent on the type of phosphine ligand used. mdpi.com
The following table provides a comparative overview of the expected impact of different metal centers on the properties of complexes with a this compound ligand, based on data from analogous systems.
| Metal Center | Typical Oxidation State | Anticipated Electronic/Photophysical Property | Example from Analogue System |
| Ruthenium(II) | +2 | Strong MLCT absorption in the visible region, potential for luminescence. orientjchem.org | [Ru₂(dpp)(4-picoline)₄Cl₄] shows intense MLCT bands. orientjchem.org |
| Copper(I) | +1 | Potential for phosphorescence, properties highly dependent on co-ligands. mdpi.comnih.gov | [Cu(Pyz-Phen)₂]PF₆ exhibits phosphorescence with a maximum emission at 569 nm. nih.gov |
| Iron(II) | +2 | Possibility of spin-crossover (SCO) behavior. nih.gov | Iron(II) complexes of 2,6-di(1H-pyrazol-3-yl)-pyridine derivatives show high-spin characteristics. nih.gov |
| Palladium(II) | +2 | Generally form square planar, diamagnetic complexes. | Not specified in the provided context. |
| Rhodium(III) | +3 | Typically form stable, octahedral complexes. | Not specified in the provided context. |
Steric and Electronic Effects in Ligand Design for Tunable Applications
The deliberate manipulation of steric and electronic effects in the design of ligands based on the this compound framework is a powerful strategy for creating metal complexes with tailored properties for specific applications. By judiciously selecting substituents, researchers can fine-tune the electronic structure, redox potentials, and photophysical characteristics of the resulting complexes.
Electronic Tuning: The introduction of electron-donating or electron-withdrawing groups onto the pyridyl rings can systematically alter the energy levels of the ligand's molecular orbitals. In the context of ruthenium polypyridyl complexes, this allows for the tuning of the MLCT energy. For example, electron-withdrawing groups on the bipyridine ligands of Ru(II) complexes can lower the energy of the ligand-based π* orbitals, leading to a red-shift in the MLCT absorption and emission bands. nih.gov This principle is fundamental in the design of photosensitizers for applications such as solar energy conversion and photodynamic therapy, where the absorption and emission wavelengths need to be precisely controlled.
The combination of both steric and electronic effects allows for a high degree of control over the properties of the final metal complex. For example, in the design of catalysts, a ligand might be functionalized with electron-donating groups to increase the electron density on the metal center, thereby enhancing its catalytic activity, while at the same time incorporating bulky substituents to improve catalyst stability and selectivity.
The following table illustrates how steric and electronic effects can be harnessed in the design of ligands for specific applications, drawing on principles from related systems.
| Application | Desired Property | Ligand Design Strategy | Underlying Principle | Relevant Analogue System |
| Photosensitizers | Tunable absorption/emission wavelengths | Introduce electron-withdrawing/donating groups on pyridyl rings. | Modifies the energy of the ligand's π* orbitals, altering the MLCT energy gap. nih.gov | Ruthenium(II) complexes of substituted bipyridines. nih.gov |
| Catalysis | Enhanced catalytic activity and stability | Combine electron-donating groups with bulky substituents. | Electron-donating groups increase electron density at the metal center; bulky groups prevent deactivation pathways. rsc.org | Ruthenium complexes with NNN click-based ligands for hydrogenation. rsc.org |
| Spin-Crossover Materials | Control over spin-state transition temperature | Introduce sterically demanding groups to influence crystal packing and ligand field strength. | Steric interactions affect the Fe-N bond lengths and angles, which in turn influences the spin state. whiterose.ac.uk | Iron(II) complexes of 2,6-bis(thiazolin-2-yl)pyridine ligands. whiterose.ac.uk |
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes
The traditional synthesis for 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine involves the condensation reaction of 1,2-di(pyridin-2-yl)ethane-1,2-dione with dry ethanol (B145695). iucr.org Future research is anticipated to focus on developing more efficient, versatile, and environmentally benign synthetic methodologies.
Key areas for future synthetic development include:
Catalytic Approaches: Exploration of metal- or organo-catalyzed reactions could offer milder conditions and improved yields. Strategies analogous to the borenium-catalyzed hydrogenation of pyridines or iron-catalyzed reductive amination could be adapted to create the dihydropyrazine (B8608421) ring system. mdpi.com
One-Pot Reactions: The development of one-pot, multi-component reactions, similar to those used for other heterocyclic systems, could streamline the synthesis process, reducing time, cost, and waste. ekb.eg
Microwave-Assisted Synthesis: This technique has the potential to significantly shorten reaction times and improve yields, offering a more efficient route to the target compound and its derivatives.
Flow Chemistry: Continuous flow synthesis could enable safer, more scalable, and highly controlled production of the compound, which would be crucial for its potential integration into advanced materials.
A comparative table of potential synthetic strategies is provided below.
| Synthetic Strategy | Potential Advantages | Relevant Precedent |
| Catalytic Hydrogenation | High stereoselectivity, milder conditions. | Borenium-catalyzed reduction of substituted pyridines. mdpi.com |
| Multi-Component Reactions | Increased efficiency, reduced waste, atom economy. | One-pot synthesis of aminopyrazole derivatives. ekb.eg |
| Microwave-Assisted Synthesis | Rapid reaction times, potential for higher yields. | General application in organic and materials chemistry. |
| Flow Chemistry | Scalability, enhanced safety, precise process control. | Increasingly used for synthesis of fine chemicals and pharmaceuticals. |
Exploration of New Metal Complex Architectures and Reactivities
The coordinating ability of ligands similar to this compound, such as 2,3-Bis(2-pyridyl)pyrazine (B1584635) (dpp) and 2,4,6-tris(2-pyridyl)-s-triazine (tpt), has been extensively studied, revealing a rich coordination chemistry with a variety of transition metals including Ru, Fe, Cu, Ni, and Pd. sigmaaldrich.comsigmaaldrich.comresearchgate.netnih.govnih.govresearchgate.net The dihydropyrazine ligand offers distinct possibilities due to its non-planar screw-boat conformation and the presence of N-H groups capable of forming hydrogen bonds. iucr.org
Future research will likely focus on:
Novel Coordination Modes: The flexibility of the dihydropyrazine ring and the presence of both pyridine (B92270) and secondary amine nitrogens could lead to unique coordination modes, including acting as a bridging ligand to form polynuclear complexes or cages. The "chameleon-like" coordinating ability seen in related di(pyridyl)pyrazine ligands suggests a rich and varied structural chemistry awaits exploration. researchgate.net
Hydrogen-Bonded Supramolecular Assemblies: The N-H donors are capable of forming robust hydrogen bonds, which can be used to direct the assembly of complex, multi-dimensional architectures. iucr.org This contrasts with the purely π-stacking interactions often seen with the aromatic dpp ligand.
Redox and Photochemical Reactivity: Metal complexes of polypyridyl ligands are known for their interesting photophysical and electrochemical properties. sigmaaldrich.comsigmaaldrich.com Investigating the redox activity and excited-state behavior of complexes with the dihydropyrazine ligand could uncover new catalysts or photofunctional materials. The ligand's donor properties can be tuned by substitution, influencing the properties of the resulting metal complexes.
Integration into Advanced Nanomaterials and Hybrid Systems
The ability to form both coordination bonds and hydrogen bonds makes this compound an excellent candidate for constructing advanced functional materials.
Metal-Organic Frameworks (MOFs): The ligand could serve as a versatile building block for MOFs. The directionality of the pyridyl chelating units combined with the hydrogen-bonding capacity of the dihydropyrazine backbone could be exploited to create porous frameworks with tailored properties for gas storage, separation, or catalysis.
Hybrid Organic-Inorganic Materials: Integration into hybrid systems, for example by anchoring to metal oxide surfaces or intercalating into layered materials, is a promising direction. Such hybrid materials could find applications in sensing, catalysis, or optoelectronics. The development of hybrid bis-(imidazole/benzimidazole)-pyridine derivatives for antifungal applications demonstrates the potential of combining different functional moieties in a single system. nih.gov
Supramolecular Polymers: The directional nature of the ligand's hydrogen bonding and metal coordination could be harnessed to create self-assembling supramolecular polymers with responsive properties.
Advanced Computational Modeling for Predictive Design
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the properties of new molecules and materials. bohrium.commdpi.com These methods have been successfully applied to study related metal complexes, providing insights into their electronic structure, geometry, and spectroscopic properties. nih.govresearchgate.netlookchem.com
Future computational work on this compound and its derivatives will likely focus on:
Predicting Complex Geometry: Modeling the coordination of different metal ions to predict the resulting geometries and identify the most stable architectures. nih.gov
Simulating Spectroscopic and Electronic Properties: Calculating UV-Vis, IR, and NMR spectra to aid in the characterization of new compounds and predict their photophysical and electrochemical behavior. bohrium.comresearchgate.net
Designing for Function: Using computational screening to design ligands with optimized properties for specific applications, such as catalysis or light-harvesting, before committing to laboratory synthesis. This predictive power can significantly accelerate the discovery of new functional materials.
Potential in Emerging Technologies (e.g., Quantum Computing, Artificial Photosynthesis)
While direct applications are still speculative, the fundamental properties of metal complexes derived from this compound suggest potential in several high-impact emerging technologies.
Artificial Photosynthesis: Ruthenium polypyridyl complexes are benchmark systems for light-driven water splitting and CO₂ reduction due to their long-lived excited states and tunable redox potentials. sigmaaldrich.comsigmaaldrich.com The development of new Ru or other transition metal complexes with the dihydropyrazine ligand could lead to novel photosensitizers or catalysts for solar fuel production. The ligand's structure could influence excited-state lifetimes and electron transfer kinetics, key parameters in artificial photosynthetic systems.
Quantum Computing: The design of molecular magnets and spin-crossover complexes is a key area of research for developing molecular-scale information storage and processing units (qubits). By carefully selecting the metal ion (e.g., Fe(II), Co(II)) and tuning the ligand field with derivatives of this compound, it may be possible to create complexes with specific magnetic properties, such as bistability or long coherence times, that are essential for quantum computing applications. The study of magnetic properties in related polynuclear iron and manganese clusters provides a foundation for this line of inquiry. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine, and how does catalyst choice influence yield?
- Methodological Answer : The compound is synthesized via condensation of ethylenediamine with 2,2'-pyridil in ethanol, followed by dehydrogenation using Pd/C in mesitylene. Key steps include refluxing the precursors (1 hour, ethanol) to form the dihydropyrazine intermediate, which is then dehydrogenated to the pyrazine derivative. Palladium catalysts are critical for achieving ~33% yield, while alternative catalysts (e.g., Raney Ni) may introduce impurities or lower efficiency .
- Data : Yield improvements (from 16% to 33%) are noted when Pd/C replaces non-catalytic methods .
Q. How can NMR and mass spectrometry (MS) distinguish this compound from its dehydrogenated pyrazine analog?
- Methodological Answer :
- NMR : The dihydropyrazine shows a singlet for the two equivalent protons at the 5,6-positions (δ ~5.90 ppm in NMR), absent in the fully aromatic pyrazine. Pyridyl protons resonate as distinct multiplets (e.g., δ 7.33–8.77 ppm) .
- MS : The dihydropyrazine fragment pattern includes m/z 124 (base peak) and 109, while the dehydrogenated form lacks the 124 peak due to loss of two hydrogens .
Q. What role does this compound play in ligand design for transition metal complexes?
- Methodological Answer : The compound acts as a bidentate ligand, coordinating through pyridyl nitrogen and azomethine groups. In Ru(III) complexes, it forms octahedral geometries with one water molecule and a chloride ion occupying axial positions, as confirmed by IR and magnetic susceptibility data .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its coordination behavior with rare-earth ions under acidic conditions?
- Methodological Answer : Under low pH, the compound hydrolyzes into 2,2'-pyridil and protonated ethylenediamine, limiting direct coordination. Computational studies (DFT with B3LYP functional) reveal that protonation at pyridyl sites reduces electron density, destabilizing metal-ligand bonds. Experimental X-ray diffraction confirms structural rearrangements in protonated analogs .
Q. What mechanistic insights explain contradictory reports on the stability of dihydropyrazine derivatives during catalytic dehydrogenation?
- Methodological Answer : Discrepancies arise from competing reduction pathways. For example, heating 2,3-diphenyl-5,6-dihydropyrazine with acetic anhydride produces 1,4,5,6-tetrahydropyrazine (via reduction) instead of the expected 1,4-dihydropyrazine. NMR (singlet at δ 3.15 ppm for olefinic protons) and elemental analysis resolve these ambiguities .
Q. Can this compound act as a DNA strand-breaking agent, and what is the role of metal ions in this process?
- Methodological Answer : Methyl-substituted dihydropyrazines exhibit Cu-dependent DNA cleavage via radical-mediated pathways. Agarose gel electrophoresis using plasmid pBR322 shows strand breaks correlating with methyl group substitution (activity order: 2,5,6-trimethyl > unsubstituted). EPR studies confirm hydroxyl radical formation in aqueous solutions .
Q. How do gradient-corrected density-functional theory (DFT) methods improve thermochemical predictions for dihydropyrazine derivatives?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms reduce errors in atomization energy predictions (average deviation <2.4 kcal/mol). For dihydropyrazines, the Colle-Salvetti correlation-energy formula, adapted for electron density functionals, accurately predicts correlation energies within 5% of experimental values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
